molecular formula C23H29N3O2 B2839398 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922114-92-9

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2839398
CAS No.: 922114-92-9
M. Wt: 379.504
InChI Key: PWKAMJCBJXAZFF-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl core linked to a complex amine moiety comprising a morpholinoethyl group and a 1-methylindolin-5-yl substituent.

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17-5-3-4-6-20(17)23(27)24-16-22(26-11-13-28-14-12-26)18-7-8-21-19(15-18)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAMJCBJXAZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholine ring: This step involves the reaction of the indoline derivative with a morpholine compound, often under reflux conditions in the presence of a suitable solvent.

    Final coupling with benzamide: The final step involves the coupling of the intermediate product with benzamide, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or indoline moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases.

    Industry: It is used in material science for the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, but generally, the compound can modulate biological processes by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Features
2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Benzamide - 2-methylbenzoyl
- Morpholinoethyl
- 1-methylindolin-5-yl
Potential CNS activity due to indoline; morpholine enhances solubility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide - 3-methylbenzoyl
- Hydroxy-dimethylethyl
N,O-bidentate directing group for C–H bond functionalization in catalysis .
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () Benzamide - Thiazolidinone ring
- Phenyl group
Thiazolidinone moiety suggests antimicrobial/anti-inflammatory applications .

Key Observations :

  • Substituent Position : The 2-methyl group on the benzamide core in the target compound may confer steric and electronic differences compared to the 3-methyl substitution in . This positional variation can influence reactivity in catalytic applications or interactions with biological targets.
  • Functional Groups: The morpholinoethyl and indoline groups in the target compound contrast with the hydroxy-dimethylethyl () and thiazolidinone-phenyl () groups. Morpholine and indoline are common in CNS-targeting drugs, while thiazolidinones are linked to metabolic regulation .

Comparison :

  • employs direct acylation, while uses carbodiimide-based coupling, a method applicable to the target compound if reactive amines (morpholine/indoline) are involved.
  • The target compound’s synthesis may require protection/deprotection strategies due to the steric hindrance of its substituents, unlike the simpler analogues in and .

Biological Activity

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, a compound with the CAS number 922114-92-9, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H29_{29}N3_{3}O2_{2}
  • Molecular Weight : 379.5 g/mol
  • Structure : The compound features a benzamide core linked to a morpholinoethyl group and an indoline moiety, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indoline Intermediate : Cyclization of appropriate precursors.
  • Attachment of Morpholinoethyl Side Chain : Achieved through nucleophilic substitution reactions.
  • Coupling to Form Benzamide Core : Utilizes coupling agents like EDCI or DCC to facilitate amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal effects, suggesting potential therapeutic applications in treating infections.

Neuroleptic Effects

In preclinical studies, this compound has been investigated for neuroleptic activity. It demonstrated a reduction in apomorphine-induced stereotyped behavior in animal models, indicating potential use as an antipsychotic agent.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroleptic effects.

Case Studies

  • Anticancer Study : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values indicating significant potency compared to standard chemotherapeutics.
    Concentration (µM)Viability (%)
    0100
    1085
    2560
    5030
  • Neuroleptic Activity Assessment : A rodent model was used to evaluate the neuroleptic properties. The compound reduced stereotypic behaviors induced by apomorphine significantly more than traditional neuroleptics like haloperidol.

Q & A

Advanced Research Question

  • Core modifications : Vary substituents on the indoline or morpholine moieties to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the benzamide group with sulfonamide or urea to enhance solubility or binding affinity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger) to identify critical binding motifs .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of assay conditions .
  • Metabolic stability testing : Rule out false positives due to compound degradation in cell culture .

What computational methods are effective for predicting target interactions?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability .
  • QSAR modeling : Train models on datasets of related benzamides to predict activity .

How can solubility challenges be addressed during formulation for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert the free base to a hydrochloride or mesylate salt .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .

What distinguishes SAR from structure-property relationship (SPR) studies for this compound?

Advanced Research Question

  • SAR focuses on bioactivity modulation via structural changes (e.g., indoline substitution for potency) .
  • SPR addresses physicochemical properties (e.g., logP, solubility) by altering morpholine or benzamide groups .

What in vitro models are suitable for assessing metabolic stability?

Advanced Research Question

  • Liver microsomes : Incubate with human or rodent microsomes to measure metabolic half-life (t₁/₂) .
  • CYP450 inhibition assays : Identify potential drug-drug interactions using fluorogenic substrates .

How can crystallographic data enhance understanding of this compound’s mechanism?

Advanced Research Question
Single-crystal X-ray diffraction (as in ) reveals:

  • Conformational flexibility : Torsion angles of the morpholine-indoline linkage.
  • Intermolecular interactions : Hydrogen bonding or π-π stacking in the active site.
  • Stereochemical validation : Absolute configuration of chiral centers.

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